2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 571149-83-2
Cat. No.: VC6359346
Molecular Formula: C13H13ClN2OS
Molecular Weight: 280.77
* For research use only. Not for human or veterinary use.
![2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide - 571149-83-2](/images/structure/VC6359346.png)
Specification
CAS No. | 571149-83-2 |
---|---|
Molecular Formula | C13H13ClN2OS |
Molecular Weight | 280.77 |
IUPAC Name | 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C13H13ClN2OS/c1-8-3-4-9(2)10(5-8)11-7-18-13(15-11)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17) |
Standard InChI Key | HTBFRLSZIPSFOT-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (IUPAC name: 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide) is a small organic molecule characterized by a thiazole ring substituted with a 2,5-dimethylphenyl group at the 4-position and a chloroacetamide moiety at the 2-position. Its molecular formula is C₁₃H₁₂ClN₂OS, with a molecular weight of 280.77 g/mol . Key structural features include:
-
Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, which confers aromaticity and electronic diversity.
-
2,5-Dimethylphenyl substituent: A para-substituted aromatic ring with methyl groups at the 2 and 5 positions, enhancing lipophilicity and steric bulk.
-
Chloroacetamide side chain: A reactive chloroacetyl group linked to the thiazole nitrogen, enabling nucleophilic substitution reactions.
The compound’s stereochemistry is achiral due to the absence of asymmetric centers, as confirmed by computational analyses .
Table 1: Physicochemical Properties
Synthesis and Industrial Production
The synthesis of 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide follows a multi-step protocol derived from established thiazole chemistry:
Thiazole Ring Formation
The thiazole core is synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides. For this compound:
-
4-(2,5-Dimethylphenyl)thiazol-2-amine is prepared by reacting 2,5-dimethylacetophenone with thiourea in the presence of iodine.
-
The resulting amine undergoes acylation with chloroacetyl chloride in anhydrous dichloromethane, yielding the target acetamide .
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield (reported 78–85%) and purity (>98%). Key parameters include:
-
Temperature: 40–50°C to minimize side reactions.
-
Catalysis: Triethylamine (0.5 equiv) to neutralize HCl byproducts.
-
Purification: Recrystallization from ethanol-water mixtures.
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
The compound exhibits poor aqueous solubility (logSw = -3.74) , attributed to its hydrophobic 2,5-dimethylphenyl group. Its logP of 3.67 suggests moderate lipophilicity, ideal for transmembrane permeability in drug design.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, thiazole-H), 7.10–7.05 (m, 3H, aromatic-H), 2.35 (s, 6H, CH₃), 4.20 (s, 2H, Cl–CH₂) .
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–N stretch), 690 cm⁻¹ (C–S vibration) .
Applications in Materials Science
The compound’s rigid thiazole core and aromatic substituents make it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume